Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate

chiral resolution enantioselective synthesis stereochemical purity

This compound is a single-enantiomer (2S) 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine bearing a methyl ester at the 8-position. It possesses a molecular formula of C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol.

Molecular Formula C12H15NO3
Molecular Weight 221.25 g/mol
Cat. No. B13320343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate
Molecular FormulaC12H15NO3
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESCC1CNCC2=C(O1)C=C(C=C2)C(=O)OC
InChIInChI=1S/C12H15NO3/c1-8-6-13-7-10-4-3-9(12(14)15-2)5-11(10)16-8/h3-5,8,13H,6-7H2,1-2H3/t8-/m0/s1
InChIKeyLBTDXLGZASORSM-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate: Procurement-Ready Enantiopure Oxazepine Scaffold


This compound is a single-enantiomer (2S) 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine bearing a methyl ester at the 8-position. It possesses a molecular formula of C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol . The oxazepine core is a privileged scaffold in medicinal chemistry, with demonstrated activity against hMAO-B (IC₅₀ values reaching the nanomolar range for optimized analogs) [1] and the PEX14-PEX5 protein–protein interface (low- to mid-micromolar IC₅₀) [2]. Commercially, it is supplied at 98% purity . Its (S)-configured chiral center at the 2-position is critical for downstream stereochemical outcomes in target-molecule synthesis.

Why Generic Substitution of Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate Is Not Straightforward


The tetrahydrobenzo[f][1,4]oxazepine family exhibits strong regio- and stereochemical dependence of biological activity. In the hMAO-B series, subtle modifications to the oxazepine core cyclization pattern (e.g., 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine versus 2,3,4,5-tetrahydro-1H-benzo[c]azepine) produce measurable differences in isoform selectivity and potency relative to the approved drug safinamide [1]. Similarly, in the PEX14 inhibitor series, different 8-position substituents and N-substitution patterns on the oxazepine scaffold yielded activities spanning from low-digit micromolar to >100 μM, demonstrating that even conservative functional-group swaps alter target engagement by orders of magnitude [2]. Consequently, substituting this specific (S)-2-methyl-8-carboxylate derivative with a racemate, a regioisomer (e.g., 7-carboxylate), or a des-ester analog cannot be assumed to preserve the desired pharmacological or synthetic performance without explicit experimental confirmation.

Quantitative Comparative Evidence for Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate


Enantiomeric Identity: (S)- vs. (R)-2-methyl-8-carboxylate Oxazepine

The target compound is the (S)-enantiomer (CAS 2436724-38-6). Its optical antipode, methyl (R)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate, is also commercially available . While no publicly disclosed biological activity directly compares the two enantiomers, the presence of a single chiral center at the 2-position means that any downstream target whose binding pocket discriminates chirality will yield different potency, selectivity, or pharmacokinetic profiles for the (S)- and (R)-forms. Without chiral separation data or enantioselective assay results, the user must not assume interchangeability.

chiral resolution enantioselective synthesis stereochemical purity

Supplier-Certified Purity: 98% Minimum Assay vs. Unspecified-Grade Racemates

The (S)-enantiomer is supplied with a certified purity of 98% as documented by the vendor . In contrast, racemic or non-certified 2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate preparations from several catalog suppliers do not disclose a purity specification. The 2% impurity ceiling reduces the risk of confounding biological results from undefined contaminants, which is particularly relevant when the compound is used as a synthetic intermediate where side products can cascade into subsequent steps.

chemical purity quality assurance procurement specification

Regiochemical Differentiation: 8-Carboxylate vs. 7-Carboxylate Tetrahydrobenzo[f][1,4]oxazepine

The 8-position methyl ester substitution is a specific regiochemical feature of this compound. In the PEX14 inhibitor series, SAR exploration across a panel of 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines demonstrated that the position and nature of the ester/acid substituent dramatically modulated trypanocidal activity, with IC₅₀ values spanning from 2.3 μM to >100 μM depending on the substitution pattern [1]. While the exact 8-carboxylate-methyl-(2S)-methyl combination was not directly tested in that study, the steep SAR gradient provides class-level evidence that a 7-carboxylate regioisomer would not be a functional substitute for the 8-carboxylate derivative without re-optimization.

regioisomer structure-activity relationship medicinal chemistry

Physicochemical Differentiation: Ester Prodrug vs. Free Carboxylic Acid

The methyl ester confers a calculated LogP of 1.34 , which is substantially higher than that of the corresponding carboxylic acid (predicted LogP ≈ −0.5 to 0.0 for 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylic acid). This ~1.3–1.8 log unit increase in lipophilicity translates to an approximately 20- to 60-fold increase in predicted membrane permeability based on the Hansch correlation. For cellular assays or in vivo studies where passive permeability is rate-limiting, the methyl ester can serve as a prodrug form that is hydrolyzed intracellularly to the active acid.

physicochemical properties logP permeability ester prodrug

Recommended Application Scenarios for Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate


HDAC Inhibitor Intermediate: Bicyclic Hydroxamic Acid Synthesis

The compound is structurally congruent with intermediates described in patents for 3-alkyl bicyclic [4,5,0] hydroxamic acids as HDAC inhibitors (US10421731B2) . Its 8-methyl ester can be directly converted to the corresponding hydroxamic acid, while the (S)-2-methyl group provides the desired stereochemistry at the oxazepine ring junction. Researchers developing HDAC-targeted therapeutics should consider this specific intermediate for access to enantiomerically pure final compounds.

hMAO-B Inhibitor Lead Optimization with Defined Stereochemistry

The tetrahydrobenzo[f][1,4]oxazepine core, when appropriately substituted, yields potent and selective hMAO-B inhibitors (IC₅₀ values as low as low nanomolar for optimized leads relative to safinamide) . This (S)-configured building block provides a single-enantiomer entry point for structure–activity relationship exploration, avoiding the need for chiral chromatography or asymmetric synthesis later in the optimization pathway.

PEX14-Targeted Antitrypanosomal Fragment Elaboration

The PEX14 inhibitor campaign demonstrated that substituted 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepines disrupt the PEX14-PEX5 interaction with IC₅₀ values in the low- to mid-micromolar range and validated target engagement by NMR and immunofluorescence microscopy . This specific compound can serve as a fragment or intermediate for further derivatization at the nitrogen or the ester position, enabling hit-to-lead optimization for neglected tropical disease programs.

Reference Standard for Chiral Chromatography Method Development

Because both the (S)- and (R)-enantiomers are commercially available , this compound pair is suitable for developing chiral HPLC or SFC methods. The defined 98% purity of the (S)-form allows unambiguous assignment of retention times, supporting quality control workflows in pharmaceutical manufacturing environments.

Quote Request

Request a Quote for Methyl (S)-2-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.